Cas no 2101196-49-8 (4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide)

4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide is a specialized pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a carboxamide linkage and a diethylamino-propyl side chain, which may enhance solubility and bioavailability. The compound's pyrazole core is known for its versatility in drug design, often contributing to binding affinity and selectivity in target interactions. This intermediate could be valuable in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways. Its well-defined chemical properties make it suitable for further derivatization or as a reference standard in analytical studies. Proper handling and storage under inert conditions are recommended to maintain stability.
4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide structure
2101196-49-8 structure
Product name:4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide
CAS No:2101196-49-8
MF:C14H27N5O
Molecular Weight:281.397082567215
CID:5154425

4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide
    • 1H-Pyrazole-3-carboxamide, 4-amino-N-[3-(diethylamino)propyl]-1-propyl-
    • インチ: 1S/C14H27N5O/c1-4-9-19-11-12(15)13(17-19)14(20)16-8-7-10-18(5-2)6-3/h11H,4-10,15H2,1-3H3,(H,16,20)
    • InChIKey: SYHRBRUQBPJIML-UHFFFAOYSA-N
    • SMILES: N1(CCC)C=C(N)C(C(NCCCN(CC)CC)=O)=N1

4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB554528-500 mg
4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide; .
2101196-49-8
500MG
€528.40 2022-03-01
abcr
AB554528-250 mg
4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide; .
2101196-49-8
250MG
€381.10 2022-03-01
abcr
AB554528-100 mg
4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide; .
2101196-49-8
100MG
€281.90 2022-03-01
abcr
AB554528-1 g
4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide; .
2101196-49-8
1g
€676.70 2022-03-01

4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide 関連文献

4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamideに関する追加情報

Research Brief on 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide (CAS: 2101196-49-8)

The compound 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide (CAS: 2101196-49-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-carboxamide structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, aiming to explore its full therapeutic potential.

One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in signal transduction and cellular regulation, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide exhibits selective inhibition against certain kinase targets, suggesting its utility in targeted therapy. Researchers have employed molecular docking and kinetic assays to elucidate its binding affinity and inhibitory kinetics, providing a foundation for further optimization.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's pharmacokinetic profile. Studies in animal models have revealed favorable absorption and distribution properties, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects. Advanced formulations, such as nanoparticle-based delivery systems, are being investigated to enhance its therapeutic efficacy and reduce potential side effects.

The synthetic pathway for 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide has also been a focus of recent research. Efficient and scalable synthesis methods have been developed, leveraging modern organic chemistry techniques such as microwave-assisted reactions and catalytic amidation. These advancements not only improve the yield and purity of the compound but also facilitate its availability for further preclinical and clinical studies.

Looking ahead, the compound's potential applications extend beyond kinase inhibition. Early-stage research indicates its possible role in modulating other biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. Such versatility underscores the importance of continued investigation into its pharmacological properties and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide (CAS: 2101196-49-8) represents a promising candidate for drug development, with its unique chemical structure and multifaceted biological activities. Ongoing research aims to address current limitations and unlock its full therapeutic potential, paving the way for novel treatments in oncology, inflammation, and beyond.

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